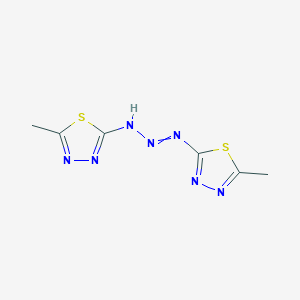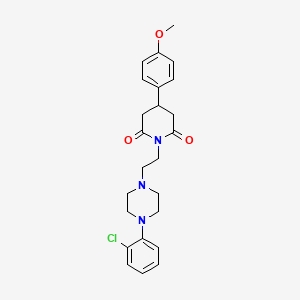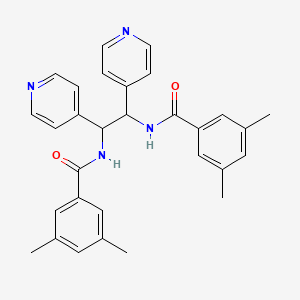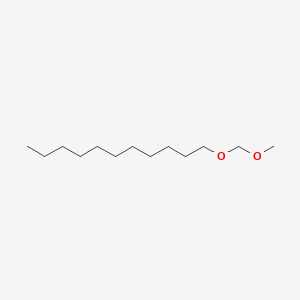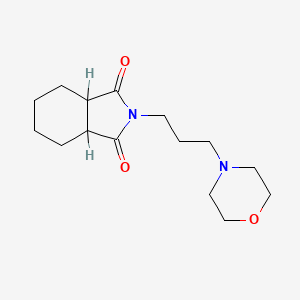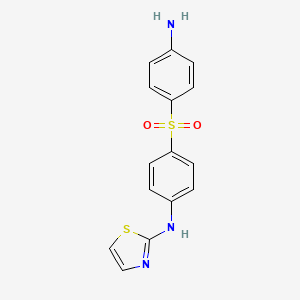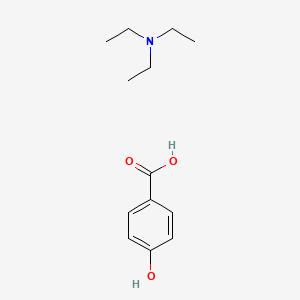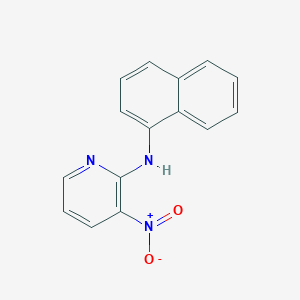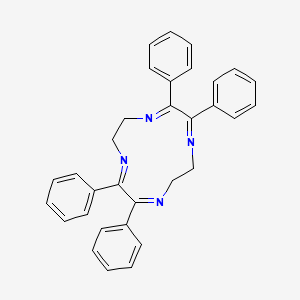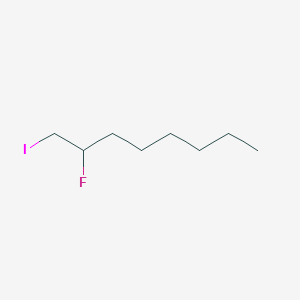
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol: is a complex organic compound with the molecular formula C24H16O2 and a molecular weight of 336.38 g/mol This compound is known for its intricate structure, which includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
The synthesis of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves several steps, typically starting with the formation of the core aromatic structure. This can be achieved through various organic reactions, such as Friedel-Crafts acylation followed by cyclization. The hydroxyl groups are then introduced through specific hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol has been explored for various scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Research has investigated its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Studies have explored its potential as a therapeutic agent, particularly in the context of its antioxidant properties.
Wirkmechanismus
The mechanism of action of trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aromatic rings can also interact with cellular membranes and other hydrophobic environments, influencing the compound’s distribution and effects within biological systems .
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Dihydrodibenz(a,e)aceanthrylene-1,2-diol can be compared with other similar compounds, such as:
- trans-Benz(a,e)fluoranthene-12,13-dihydrodiol
- Dibenz(a,e)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- trans-12,13-Dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene
These compounds share similar structural features but differ in the specific arrangement of their aromatic rings and hydroxyl groups. The uniqueness of this compound lies in its specific configuration and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
74339-98-3 |
|---|---|
Molekularformel |
C24H16O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(12S,13S)-hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8(24),9(14),10,15,17,19,21-undecaene-12,13-diol |
InChI |
InChI=1S/C24H16O2/c25-21-10-9-17-20(24(21)26)12-19-14-6-2-1-5-13(14)11-18-15-7-3-4-8-16(15)22(17)23(18)19/h1-12,21,24-26H/t21-,24-/m0/s1 |
InChI-Schlüssel |
FWXWCFAETRJJCO-URXFXBBRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=C[C@@H]([C@H]6O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=C5C=CC(C6O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


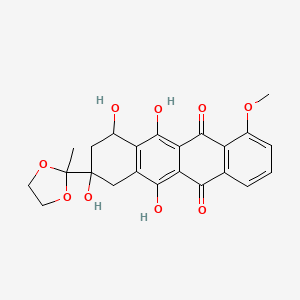
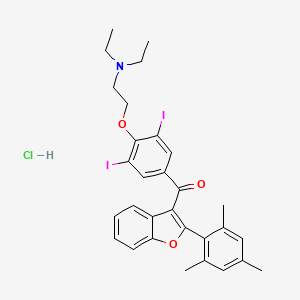
![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)
